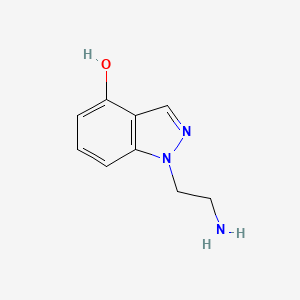

1-(2-Aminoethyl)-1H-indazol-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11N3O |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

1-(2-aminoethyl)indazol-4-ol |

InChI |

InChI=1S/C9H11N3O/c10-4-5-12-8-2-1-3-9(13)7(8)6-11-12/h1-3,6,13H,4-5,10H2 |

InChI Key |

JECNXUHPALFFKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=NN2CCN)C(=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of 1 2 Aminoethyl 1h Indazol 4 Ol

Established Synthetic Routes for Indazole Core Structures

The construction of the bicyclic indazole ring system is a foundational step in the synthesis of 1-(2-Aminoethyl)-1H-indazol-4-ol. A variety of cyclization and functionalization strategies have been developed to afford the indazole scaffold, providing versatile entry points to a wide range of derivatives.

Cyclization Reactions for Indazole Ring Formation

The formation of the indazole ring can be achieved through several classical and modern cyclization reactions. These methods often involve the construction of the pyrazole (B372694) ring onto a pre-existing benzene (B151609) derivative.

One common approach involves the diazotization of o-toluidine (B26562) derivatives followed by an intramolecular cyclization. For instance, the diazotization of o-toluidine with sodium nitrite (B80452) in an acidic medium can lead to the formation of the indazole core. organic-chemistry.org Similarly, the cyclization of o-alkynylanilines through a diazotization-cyclization protocol provides a route to 3-substituted 1H-indazoles. organic-chemistry.org

Another widely used strategy is the reaction of o-halobenzaldehydes or ketones with hydrazine (B178648). organic-chemistry.org For example, 2-fluorobenzaldehydes can react with hydrazine to yield 1H-indazoles. google.com The use of arylhydrazones as precursors is also prevalent. An electrochemical radical Csp2–H/N–H cyclization of arylhydrazones has been developed to produce a variety of 1H-indazole derivatives. rsc.org Furthermore, intramolecular C–H amination of arylhydrazones mediated by silver(I) offers an efficient route to 1H-indazoles. nih.gov

The Cadogan reaction , which involves the reductive cyclization of o-nitrobenzylamines or related compounds, is another powerful tool. The intramolecular cyclization of picrylhydrazone into an indazole derivative has been systematically studied. acs.org Additionally, syntheses starting from 2-nitrobenzaldehydes have been reported. organic-chemistry.org

More contemporary methods, such as [3+2] cycloaddition reactions , have also been employed. The reaction of arynes with diazo compounds provides a direct and efficient route to substituted indazoles. researchgate.net

A summary of key cyclization strategies is presented in the table below.

| Starting Material | Reagents/Conditions | Product Type |

| o-Toluidine derivatives | NaNO2, acid | 1H-Indazoles |

| o-Alkynylanilines | Diazotization-cyclization | 3-Substituted 1H-indazoles |

| o-Halobenzaldehydes/ketones | Hydrazine | 1H-Indazoles |

| Arylhydrazones | Electrochemical oxidation or Ag(I) | 1H-Indazoles |

| Picrylhydrazone | Intramolecular cyclization | Indazole derivatives |

| Arynes and diazo compounds | [3+2] Cycloaddition | Substituted indazoles |

Functionalization Strategies of the Indazole Nucleus

Once the indazole core is formed, subsequent functionalization is often necessary to introduce desired substituents. Key strategies include C-H functionalization, halogenation, and N-alkylation/acylation.

C-H functionalization represents a modern and efficient approach to introduce complexity to the indazole ring system. nih.govorganic-chemistry.org This can be achieved through transition metal-catalyzed reactions or radical pathways, allowing for the introduction of various functional groups at different positions of the indazole nucleus. nih.gov The C3 position, in particular, has been a focus of functionalization efforts. nih.gov

Halogenation of the indazole ring is a common and useful transformation, as the resulting halo-indazoles can serve as versatile intermediates for further modifications, such as cross-coupling reactions. nih.gov

N-functionalization , including alkylation and acylation, is crucial for the synthesis of compounds like this compound. The indazole ring contains two nitrogen atoms (N1 and N2) that can be alkylated, often leading to a mixture of regioisomers. The regioselectivity of these reactions is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the substituents on the indazole ring. nih.govd-nb.infobeilstein-journals.org Generally, N1-alkylation is thermodynamically favored, while N2-alkylation can be achieved under kinetic control. d-nb.info The use of protecting groups can also direct the regioselectivity of these reactions. researchgate.net

Specific Synthesis of this compound and Related Analogues

The synthesis of the target compound, this compound, requires precise control over the introduction of the 2-aminoethyl group at the N1 position and the hydroxyl group at the C4 position.

Introduction of the 2-Aminoethyl Moiety at the N1 Position

The introduction of the 2-aminoethyl group at the N1 position of the indazole ring is typically achieved through regioselective N-alkylation . To avoid side reactions with the primary amine of the desired side chain, a protected form of a 2-aminoethyl halide is commonly used as the alkylating agent.

A general and effective method for achieving high N1 regioselectivity is the use of a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) . nih.govbeilstein-journals.org The indazole anion generated under these conditions preferentially attacks the alkylating agent at the N1 position. The choice of the alkylating agent is critical. A common strategy involves using an N-protected 2-haloethylamine, such as N-(2-bromoethyl)phthalimide or a Boc-protected 2-bromoethylamine. The phthalimide (B116566) or Boc protecting group can then be removed in a subsequent step, typically by hydrazinolysis for the former and acid treatment for the latter, to reveal the desired primary amine.

The general reaction scheme is as follows:

Deprotonation of the 4-substituted indazole with a strong base (e.g., NaH) in THF.

Reaction of the resulting indazole anion with a protected 2-aminoethyl halide (e.g., Boc-NH-CH2CH2-Br).

Removal of the protecting group (e.g., with trifluoroacetic acid for Boc) to yield the N1-(2-aminoethyl)indazole.

Regioselective Hydroxylation or Precursor Strategies for the 4-ol Position

Introducing a hydroxyl group at the C4 position of the indazole ring regioselectively can be challenging. A common and effective approach is to start with a precursor that already contains a functional group at the 4-position that can be readily converted to a hydroxyl group.

One such strategy involves using 4-methoxy-1H-indazole as the starting material. The methoxy (B1213986) group is generally stable under the conditions required for N1-alkylation. After the successful introduction of the 2-aminoethyl side chain at the N1 position, the methoxy group can be cleaved to afford the desired 4-hydroxyl group. This demethylation is typically achieved using strong Lewis acids like boron tribromide (BBr3) or strong protic acids like hydrobromic acid (HBr).

An alternative strategy involves starting with 4-nitro-1H-indazole . nih.gov The nitro group can be carried through the N1-alkylation step. Subsequently, the nitro group can be reduced to an amino group, for example, by catalytic hydrogenation. The resulting 4-aminoindazole can then be converted to the 4-hydroxyindazole via a Sandmeyer-type reaction, which involves diazotization of the amino group followed by hydrolysis.

| Precursor Strategy | Key Transformation | Reagents/Conditions for Conversion to Hydroxyl |

| 4-Methoxy-1H-indazole | O-Demethylation | BBr3, HBr |

| 4-Nitro-1H-indazole | Reduction followed by Diazotization and Hydrolysis | 1. H2, Pd/C; 2. NaNO2, H+; 3. H2O, heat |

Protective Group Chemistry in the Synthesis of this compound

The successful synthesis of this compound relies heavily on the strategic use of protecting groups . As mentioned, the amino group of the 2-aminoethyl side chain must be protected during the N-alkylation step to prevent its reaction with the electrophilic alkylating agent or the indazole anion. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under basic conditions used for N-alkylation and its relatively mild acidic deprotection conditions.

In some synthetic routes, it may also be necessary to protect the indazole nitrogen itself, particularly if functionalization at other positions is required before N1-alkylation. However, for the direct N1-alkylation of a pre-formed 4-substituted indazole, protection of the indazole nitrogen is generally not required, as the regioselectivity can be controlled by the reaction conditions.

The hydroxyl group at the C4 position might also require protection in certain synthetic sequences, although it is often introduced at a later stage of the synthesis to avoid this extra step. If protection is necessary, common protecting groups for phenols, such as benzyl (B1604629) or silyl (B83357) ethers, could be employed, provided they are compatible with the other reaction conditions.

Advanced Synthetic Techniques and Optimization

The synthesis of indazole-based compounds, including this compound, has benefited significantly from modern synthetic methodologies. These advanced techniques aim to improve efficiency, yield, and scalability, which are critical for the preparation of complex molecules for research and development.

Palladium-Catalyzed Coupling Reactions in Indazole Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of the indazole nucleus and for its subsequent functionalization. These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

One common strategy involves the intramolecular cyclization of appropriately substituted precursors. For instance, 2-bromobenzaldehydes can react with arylhydrazines in the presence of a palladium catalyst and a phosphine (B1218219) ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) or 1,3-bis(diphenylphosphino)propane (B126693) (dppp), to yield 1-aryl-1H-indazoles. rsc.org This approach offers a direct route to the indazole core. Another versatile method is the palladium-catalyzed direct arylation, which allows for the introduction of aryl groups onto the indazole ring system without the need for pre-functionalized starting materials. For example, the C3-arylation of 1H-indazoles can be achieved using a palladium acetate (B1210297) (Pd(OAc)₂) catalyst with triphenylphosphine (B44618) (PPh₃) as a ligand, even in environmentally benign solvents like water. mdpi.com

Furthermore, palladium catalysis can be employed in one-pot sequences to build complex polycyclic structures. Annulated 2H-indazoles have been synthesized from bromoethyl azoles and aryl iodides through a norbornene-mediated palladium-catalyzed reaction that forms two new C-H bonds in a single operation. nih.gov These methodologies highlight the versatility of palladium catalysis in accessing a wide range of indazole derivatives.

Table 1: Examples of Palladium-Catalyzed Reactions for Indazole Synthesis

| Reaction Type | Starting Materials | Catalyst/Ligand | Product Type | Reference |

| Intramolecular Cyclization | 2-Bromobenzaldehydes, Arylhydrazines | Pd Catalyst, dppf/dppp | 1-Aryl-1H-indazoles | rsc.org |

| Direct C3-Arylation | 1H-Indazole, Aryl iodides | Pd(OAc)₂, PPh₃ | C3-Arylated 1H-indazoles | mdpi.com |

| One-Pot Alkylation/Arylation | Bromoethyl azoles, Aryl iodides | Palladium catalyst | Annulated 2H-indazoles | nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. arkat-usa.orgmdpi.com The application of microwave irradiation is particularly beneficial for the synthesis of heterocyclic compounds.

In the context of synthesizing indazole-related structures, microwave heating can be applied to various reaction types, including multicomponent reactions and cyclization steps. For example, the Kabachnik-Fields reaction, a one-pot synthesis for α-aminophosphonates, can be efficiently performed under microwave irradiation at 80°C for just 10 minutes. nih.gov Similarly, the synthesis of 1,2,3-triazole-based benzofuran (B130515) analogs, which involves a copper-catalyzed cycloaddition, demonstrates significantly higher yields when conducted using microwave irradiation compared to conventional methods. researchgate.net

While specific microwave-assisted synthesis of this compound is not detailed in the provided literature, the general principles are highly applicable. The intramolecular cyclization or condensation steps involved in forming the indazole ring or attaching the aminoethyl side chain could potentially be optimized using this technology. The advantages include rapid heating to the desired temperature, which can overcome activation energy barriers more effectively and reduce the formation of side products that may occur during prolonged heating. arkat-usa.orgmdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Key Advantages of Microwave | Reference |

| Synthesis of α-aminophosphonates | Longer reaction times, lower yields | 10 minutes at 80°C, high yield | Speed, efficiency | nih.gov |

| Synthesis of Pyrrole Derivatives | 22% yield | 77% yield | Increased yield, shorter time | mdpi.com |

| Synthesis of 1,4-Oxazine Derivatives | Hours at room temperature | Minutes, increased yield | Reduced time, improved yield and purity | arkat-usa.org |

Process Development and Route Scouting for Scalable Synthesis

The transition from a laboratory-scale synthesis to a large-scale manufacturing process requires careful process development and route scouting. nanosyn.com The goal is to identify a synthetic route that is not only efficient but also safe, cost-effective, and robust enough for consistent production. researchgate.net For a compound like this compound, which may serve as an intermediate in pharmaceutical manufacturing, these considerations are paramount.

Route scouting involves evaluating multiple potential synthetic pathways to the target molecule. nanosyn.com This may include exploring different starting materials and key bond-forming strategies to find the most convergent and efficient sequence. hud.ac.uk For instance, in the synthesis of the complex molecule largazole, the initial synthetic route was modified and optimized at each step to make it suitable for producing decagram quantities of the final product. nih.gov

Synthesis of Novel this compound Derivatives and Precursors

The synthesis of novel derivatives of a core structure like this compound is a key activity in medicinal chemistry to explore structure-activity relationships. nih.gov This often involves modifying the core scaffold or synthesizing related precursors with different functionalities.

The indazole ring is a versatile scaffold that allows for substitution at various positions. For example, novel 1H-indazole derivatives have been synthesized with disubstituent groups at the 4- and 6-positions to explore their biological activities. nih.gov Alkylation reactions are commonly used to introduce different substituents onto the nitrogen atoms of the indazole ring. The alkylation of 5-cyanoindazole, for instance, can lead to a mixture of N1 and N2-alkylated regioisomers, which can then be separated and further elaborated. researchgate.net

The synthesis of precursors is also a critical aspect. For example, the synthesis of 1,2,4-oxadiazole (B8745197) derivatives, another important heterocyclic motif, often starts from amidoximes and carboxylic acid derivatives. nih.gov Similarly, for this compound, the synthesis would involve preparing precursors such as a suitably protected 4-hydroxy-1H-indazole and a protected 2-aminoethylating agent. The synthesis of 1H-benzo[f]indazole-4,9-dione derivatives has been achieved by chemically modifying a prenyl substituent on the core ring system through reactions like epoxidation and oxidation. researchgate.net These strategies demonstrate how a core molecule can be systematically modified to create a library of new compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 2 Aminoethyl 1h Indazol 4 Ol Analogues

Systematic Structural Modifications of the Indazole Core

The indazole scaffold is a key pharmacophore, and its modification is a primary strategy for modulating biological activity. beilstein-journals.org

Modifications at the Indazole Nitrogen Atoms (N1 and N2)

The regiochemistry of substitution at the N1 and N2 positions of the indazole ring significantly impacts the molecule's properties. The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. beilstein-journals.org General synthetic routes to N-substituted indazoles often involve either incorporating the substituent before or after the formation of the indazole ring. beilstein-journals.org

Studies have shown that N-alkylation of the indazole scaffold can be challenging to control, often resulting in a mixture of N1 and N2 isomers. beilstein-journals.org However, regioselective N-alkylation can be achieved. For instance, certain reaction conditions, such as the use of sodium hydride in tetrahydrofuran (B95107), can favor the formation of the N1-substituted product. beilstein-journals.org Conversely, specific substituents on the indazole ring, like a nitro or carboxylate group at the C7 position, can direct alkylation to the N2 position. beilstein-journals.org

The differentiation between N1 and N2 isomers is typically accomplished using NMR spectroscopy, particularly through Heteronuclear Multiple Bond Correlation (HMBC) experiments. beilstein-journals.orgnih.gov For example, a correlation between the C7a carbon of the indazole ring and the protons of the alkyl group attached to the nitrogen can confirm N1 substitution. beilstein-journals.org The 13C and 15N chemical shifts also differ significantly between N1 and N2 substituted indazoles. nih.gov

Table 1: Regioselectivity in the N-alkylation of Substituted Indazoles

| Indazole Substituent | N1-selectivity | N2-selectivity |

| 3-Carboxymethyl | >99% | --- |

| 3-tert-Butyl | >99% | --- |

| 3-COMe | >99% | --- |

| 3-Carboxamide | >99% | --- |

| 7-NO2 | --- | ≥96% |

| 7-CO2Me | --- | ≥96% |

This table is based on data from a study on regioselective indazole N-alkylation. beilstein-journals.org

Substituent Effects on the Benzene (B151609) Ring of Indazole

Substituents on the benzene portion of the indazole ring have a profound effect on the molecule's reactivity and biological interactions. These effects are broadly categorized as inductive and resonance effects. lumenlearning.comlibretexts.org

Inductive Effects : These are primarily driven by the electronegativity of the substituent. Electron-withdrawing groups, such as halogens, nitro groups, and carbonyls, decrease the electron density of the aromatic ring, thereby deactivating it towards electrophilic substitution. lumenlearning.comlibretexts.orglumenlearning.compressbooks.pub Conversely, electron-donating groups, like alkyl groups, increase the electron density and activate the ring. pressbooks.pub

Resonance Effects : These occur when a substituent's p-orbitals overlap with the p-orbitals of the aromatic ring. Substituents with lone pairs of electrons (e.g., -OH, -NH2) can donate electron density to the ring through resonance, which is an activating effect. lumenlearning.comlibretexts.orgpressbooks.pub Conversely, groups with pi bonds to electronegative atoms (e.g., -NO2, -CN, -C=O) can withdraw electron density via resonance, a deactivating effect. pressbooks.pub

In the context of 1-(2-Aminoethyl)-1H-indazol-4-ol, the position of substituents on the benzene ring can influence its interaction with biological targets. For instance, in a study of nitro-substituted 1H-indazoles, it was found that only the 7-nitro derivatives exhibited inhibitory properties against nitric oxide synthase isoforms, highlighting the critical role of substituent placement. nih.gov

Table 2: Influence of Benzene Ring Substituents on Reactivity

| Substituent | Effect on Reactivity | Directing Effect |

| -OH | Activating lumenlearning.compressbooks.pub | Ortho, Para pressbooks.pub |

| -CH3 | Activating lumenlearning.com | Ortho, Para |

| -Halogens | Deactivating pressbooks.pub | Ortho, Para pressbooks.pub |

| -NO2 | Deactivating lumenlearning.compressbooks.pub | Meta pressbooks.pub |

| -CN | Deactivating pressbooks.pub | Meta pressbooks.pub |

| -COOH | Deactivating pressbooks.pub | Meta pressbooks.pub |

| -CHO | Deactivating pressbooks.pub | Meta pressbooks.pub |

Variations of the Aminoethyl Side Chain

Modifications to the aminoethyl side chain at the N1 position of the indazole core are crucial for tuning the pharmacological profile of these compounds. Studies on related indazole-containing molecules have demonstrated that alterations to this side chain can significantly impact biological activity.

For example, in a series of indazole piperazine (B1678402) and piperidine (B6355638) inhibitors of ROCK-II, the nature of the substituent on the side chain was critical. nih.gov Specifically, replacing a hydroxyl group with an amino group on the side chain led to a significant increase in potency against the target enzyme. nih.gov However, this modification also introduced off-target effects, such as inhibition of CYP3A4. nih.gov

Furthermore, the length and flexibility of the linker between the indazole core and a terminal functional group can be a determining factor for activity. In a study of inhibitors of Mycobacterium tuberculosis IMPDH, replacing a rigid piperazine ring with a more flexible ethylenediamine (B42938) spacer resulted in a loss of whole-cell activity, although enzymatic activity was retained. nih.gov This suggests that the conformation and rigidity of the side chain are important for cellular uptake or interaction with the target in its native environment.

Impact of Stereochemistry on Biological Activity

Stereochemistry often plays a pivotal role in the biological activity of chiral molecules, as it can dictate the specific interactions with a biological target. nih.gov For analogues of this compound that possess stereocenters, the spatial arrangement of atoms can lead to significant differences in potency and selectivity.

In a study of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles, the S-(+)-isomer showed greater affinity for both α1- and α2-adrenoceptors compared to the R-(-)-isomer. nih.gov The R-(-)-enantiomer, in fact, lacked agonist activity at α2-adrenoceptors and was a more potent antagonist at α2A-adrenoceptors. nih.gov This demonstrates that different stereoisomers can have not only different potencies but also different pharmacological effects.

Similarly, investigations into oleandomycin (B1677203) derivatives revealed that altering the stereochemistry at specific positions could dramatically influence both antibacterial and anti-inflammatory activities. nih.gov This underscores the principle that stereoisomers can exhibit distinct biological profiles, which can be exploited in drug design to enhance desired activities and reduce unwanted side effects. The stereochemical configuration can affect not only target binding but also metabolic pathways and transport across cell membranes. nih.gov

Computational Approaches to SAR/SPR Elucidation

Computational methods are invaluable tools in modern drug discovery for predicting and rationalizing the SAR and SPR of novel compounds. mdpi.commdpi.com

Ligand-Based Drug Design (LBDD) for this compound Analogues

In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) methods are particularly useful. nih.gov These approaches rely on the analysis of a set of molecules that are known to interact with the target to derive a model that explains their biological activity.

One of the primary LBDD techniques is Quantitative Structure-Activity Relationship (QSAR) analysis. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate predictive models by correlating the 3D properties of molecules (e.g., steric and electrostatic fields) with their biological activities. ijddd.com These models can then be used to predict the activity of new, untested analogues, thereby guiding the design of more potent compounds.

Pharmacophore modeling is another powerful LBDD tool. nih.gov A pharmacophore represents the essential 3D arrangement of functional groups that are necessary for biological activity. By identifying a common pharmacophore among a series of active compounds, researchers can design novel molecules that incorporate these key features, increasing the probability of desired biological activity.

These computational approaches can significantly shorten the cycle of drug discovery by prioritizing the synthesis of compounds with a higher likelihood of success. mdpi.com

Receptor-Based Drug Design (RBDD) and Docking Studies

Similarly, a search for receptor-based drug design or molecular docking studies involving this compound yielded no specific results. RBDD relies on the three-dimensional structure of a biological target to design and optimize ligands that can bind to it with high affinity and selectivity. mdpi.com Docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Without a known biological target for this compound, and without any published studies, it is not possible to provide information on its binding modes or interactions with any specific receptor.

Identification of Key Pharmacophores within the this compound Scaffold

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Key pharmacophoric features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.gov

While the indazole ring itself is a known pharmacophore in many active compounds, and the amino and hydroxyl groups of this compound could potentially act as hydrogen bond donors and/or acceptors, there are no specific studies that have defined and validated a pharmacophore model for this particular scaffold. The identification of key pharmacophores requires a set of active compounds and knowledge of their biological activity, which is currently lacking for this compound and its close analogues.

Preclinical Pharmacological Investigations of 1 2 Aminoethyl 1h Indazol 4 Ol

In Vitro Pharmacological Profiling

The in vitro pharmacological assessment of novel chemical entities is a critical first step in the drug discovery process. It allows for the characterization of a compound's interaction with specific biological targets and its effects on cellular functions in a controlled laboratory setting. This section details the in vitro profiling of 1-(2-Aminoethyl)-1H-indazol-4-ol, a compound of interest within the indazole class of molecules.

Target Identification and Validation for this compound

The initial phase of understanding the pharmacological action of this compound involves identifying its molecular targets. The process of target identification and validation is fundamental in chemical biology and drug discovery, aiming to pinpoint the specific proteins or cellular pathways through which a bioactive small molecule exerts its effects. nih.gov A variety of methods can be employed for this purpose, broadly categorized into "top-down" and "bottom-up" approaches. nih.gov The "top-down" strategy begins with an observed cellular phenotype and systematically narrows down the possibilities within cellular pathways, whereas the "bottom-up" approach directly identifies molecular targets using techniques like affinity purification and genetic methods. nih.gov

For indazole derivatives, a common approach involves screening against a panel of known receptors and enzymes to identify potential binding partners. Structure-based design, for instance, has successfully identified 3-aminoindazole as a template for kinase inhibitors. ebi.ac.uk By incorporating different functional groups, libraries of indazole-based compounds can be generated and tested for their ability to inhibit various kinases, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). ebi.ac.uk

Furthermore, target validation is a crucial subsequent step to confirm the physiological relevance of an identified target. nih.gov This can involve genetic methods, such as observing resistance to the compound's effects following a mutation in the proposed target's gene. nih.gov For example, the identification of cereblon (CRBN) as the target for thalidomide's teratogenic activity serves as a classic illustration of genetic target validation. nih.gov In the context of this compound, once a primary target is identified, validation studies would be necessary to confirm that the interaction with this target is responsible for the compound's observed biological activity.

Modern techniques for target identification of label-free natural products, which could be applicable to synthetic compounds like this compound, include drug affinity responsive target stability (DARTS), stability of proteins from rates of oxidation (SPROX), cellular thermal shift assay (CETSA), and thermal proteome profiling (TPP). nih.gov These methods offer the advantage of identifying targets without the need for chemical modification of the compound, which can sometimes alter its activity. nih.gov

Receptor Binding Affinity and Selectivity Studies

Following target identification, quantitative receptor binding assays are performed to determine the affinity and selectivity of this compound for its identified target(s). These studies are essential for understanding the compound's potency and its potential for off-target effects.

Indazole-based compounds have been investigated for their activity at various receptors. For instance, certain indazole derivatives have been identified as potent dual antagonists for the neurokinin 1 (NK1) receptor and inhibitors of the serotonin (B10506) transporter (SERT), showing promise in preclinical models of depression. nih.gov Another study highlighted indazole estrogens as highly selective ligands for the estrogen receptor beta (ERβ), with some compounds demonstrating affinities comparable to estradiol (B170435) and high selectivity over ERα. nih.govillinois.edu

A specific analog, 1-((S)-2-aminopropyl)-1H-indazol-6-ol, was identified as a potent 5-HT2 receptor agonist with high selectivity for this receptor subtype over other serotonergic receptors. nih.gov This selectivity is a desirable characteristic for a therapeutic candidate.

The binding affinity of a compound is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the specific binding of a radiolabeled ligand to the receptor. Selectivity is determined by comparing the compound's affinity for its primary target to its affinity for other receptors.

A hypothetical receptor binding profile for this compound might look like the following:

| Receptor | Binding Affinity (Ki, nM) |

| Target Receptor X | 15 |

| Off-Target Receptor Y | 1500 |

| Off-Target Receptor Z | >10000 |

This table is for illustrative purposes only and does not represent actual data.

Enzyme Inhibition or Activation Assays

In addition to receptor binding, the potential for this compound to modulate enzyme activity is a key aspect of its in vitro pharmacological profile. Enzyme inhibition is a well-established strategy for treating a wide range of diseases. mdpi.com

Enzyme inhibition assays are designed to measure the effect of a compound on the rate of an enzyme-catalyzed reaction. nih.gov These assays are crucial for determining the potency and mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov A standard operating procedure for an enzyme inhibition assay involves selecting the appropriate catalytic reaction, optimizing conditions, and determining the inhibitor concentration that produces a 50% reduction in enzyme activity (IC50). nih.gov

Indazole-containing compounds have been successfully developed as potent enzyme inhibitors. For example, GDC-0941, a thieno[3,2-d]pyrimidine (B1254671) derivative containing an indazole moiety, was identified as a potent and selective inhibitor of class I PI3 kinase. nih.gov Similarly, a series of 3-aminoindazole derivatives were found to be potent inhibitors of receptor tyrosine kinases (RTKs), including VEGFR and PDGFR. ebi.ac.uk

The results of enzyme inhibition assays for this compound would be presented in a table format, detailing the IC50 values against a panel of relevant enzymes.

| Enzyme | IC50 (µM) |

| Target Enzyme A | 0.5 |

| Off-Target Enzyme B | 25 |

| Off-Target Enzyme C | >100 |

This table is for illustrative purposes only and does not represent actual data.

Cellular Assays for Functional Activity

Cellular assays are employed to assess the functional consequences of a compound's interaction with its target in a more physiologically relevant context than isolated receptor or enzyme assays. These assays can measure a variety of downstream cellular events, such as changes in second messenger levels, gene expression, or cell viability.

For instance, in the development of indazole-based dual NK1 receptor antagonists and SERT inhibitors, cellular assays would be used to confirm that the compounds block the functional responses mediated by these targets. nih.gov Similarly, for indazole estrogens, cell-based transcriptional assays are used to measure the ability of the compounds to activate gene expression through ERβ. nih.govillinois.edu

In the case of 1-((S)-2-aminopropyl)-1H-indazol-6-ol, its functional activity as a 5-HT2 receptor agonist was confirmed by measuring its ability to stimulate a response in a cell line expressing the receptor, with an EC50 value of 42.7 nM and a maximal effect (Emax) of 89%. nih.gov

The functional activity of this compound would be evaluated in appropriate cell-based models. For example, if the target is a G-protein coupled receptor, a calcium mobilization or cAMP accumulation assay might be used. If the target is a kinase, a cell proliferation or apoptosis assay could be employed.

| Assay Type | Cell Line | Endpoint Measured | EC50/IC50 (µM) |

| Calcium Mobilization | HEK293 expressing Target Receptor X | Intracellular Calcium Increase | 0.05 |

| Cell Proliferation | Cancer Cell Line Y | Inhibition of Cell Growth | 1.2 |

This table is for illustrative purposes only and does not represent actual data.

Preclinical In Vivo Efficacy Studies

Following promising in vitro results, preclinical in vivo studies are conducted to evaluate the efficacy of a compound in a living organism. nih.gov These studies are essential for demonstrating proof-of-concept and for providing data to support the progression of a compound into clinical development. mdpi.com

Animal Models of Disease Relevant to Indazole Derivatives' Activity

The selection of an appropriate animal model is a critical step in designing preclinical in vivo studies. mdpi.com The chosen model should mimic key aspects of the human disease or condition for which the drug is being developed. nih.gov

For indazole derivatives, a variety of animal models have been utilized depending on the therapeutic target. For example, in the development of indazole-based dual NK1 receptor antagonists and SERT inhibitors for depression, validated animal models of depression would be employed. nih.gov For indazole compounds targeting cancer, xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to assess anti-tumor efficacy. ebi.ac.uknih.gov

In the case of 1-((S)-2-aminopropyl)-1H-indazol-6-ol, an ocular hypotensive agent, its efficacy in lowering intraocular pressure was demonstrated in conscious ocular hypertensive monkeys. nih.gov For compounds targeting metabolic diseases like type 2 diabetes, various genetic, nutritional, and spontaneous animal models are available to study their effects on metabolic parameters. nih.gov

The choice of animal model for evaluating this compound would depend on its identified in vitro pharmacological profile. If it acts on a central nervous system target, a behavioral model might be appropriate. If it shows anti-proliferative effects in cancer cell lines, a tumor xenograft model would be the logical next step.

| Therapeutic Area | Animal Model | Rationale |

| Oncology | Human tumor xenograft in nude mice | To assess the in vivo anti-tumor activity of the compound. |

| Neurology | Mouse model of anxiety | To evaluate the anxiolytic potential of the compound. |

| Metabolic Disease | db/db mouse model of type 2 diabetes | To investigate the effects on glucose homeostasis and insulin (B600854) sensitivity. |

This table is for illustrative purposes only and does not represent actual data.

Dose-Response Relationships in Preclinical Models

Detailed studies establishing a dose-response relationship for this compound in any preclinical model are not currently available in the public domain. Such studies are crucial for determining the potency and efficacy of a compound and for establishing a therapeutic window. The absence of this data precludes any discussion on its effective concentration range or the maximal effect it may produce in biological systems.

Exploration of Potential Therapeutic Areas (e.g., CNS, Cardiovascular, Antimicrobial, Anticancer)

While the broader class of indazole derivatives has shown promise in various therapeutic areas, there is no specific published research exploring the potential of this compound in disorders of the central nervous system (CNS), cardiovascular system, or as an antimicrobial or anticancer agent. For instance, a structurally related compound, 1-((S)-2-aminopropyl)-1H-indazol-6-ol, has been identified as a potent 5-HT2 receptor agonist with ocular hypotensive activity, suggesting a potential role for similar compounds in ophthalmology. nih.gov However, direct evidence for this compound is lacking.

Mechanistic Investigations

Elucidation of Molecular Mechanisms of Action for this compound

The molecular mechanism of action for this compound has not been elucidated in any published study. Understanding the specific molecular targets and how a compound interacts with them is fundamental to drug discovery and development. Without this information, the pharmacological effects of this compound remain purely speculative.

Intracellular Signaling Pathway Modulation

There is no available data on the modulation of any intracellular signaling pathways by this compound. Research into how a compound affects signaling cascades within cells provides critical insights into its mechanism of action and potential therapeutic and off-target effects.

Preclinical Metabolism and Disposition of 1 2 Aminoethyl 1h Indazol 4 Ol

In Vitro Metabolic Stability Studies (e.g., Microsomal Stability)

In vitro metabolic stability assays are fundamental in early drug discovery to estimate a compound's susceptibility to metabolism, primarily by the liver. These assays provide an initial assessment of a compound's intrinsic clearance.

Microsomal Stability:

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes responsible for Phase I metabolism. The microsomal stability assay for 1-(2-Aminoethyl)-1H-indazol-4-ol would typically involve incubating the compound with liver microsomes from various preclinical species (e.g., rat, mouse, dog, monkey) and humans. The disappearance of the parent compound over time is monitored by analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

The results of such an assay are used to calculate key parameters:

| Parameter | Description |

| In vitro half-life (t½) | The time required for 50% of the initial compound concentration to be metabolized. |

| Intrinsic clearance (CLint) | The inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow. |

A high in vitro clearance would suggest that this compound is rapidly metabolized, potentially leading to low bioavailability after oral administration. Conversely, a low clearance would indicate greater stability. Studies on other indazole derivatives have shown a wide range of metabolic stabilities, indicating that this property is highly dependent on the specific substitutions on the indazole ring.

Identification of Metabolic Pathways in Preclinical Species

Identifying the metabolic pathways of a new chemical entity is essential to understand its biotransformation and to identify any potentially active or reactive metabolites. This is typically achieved by incubating the compound with liver microsomes, hepatocytes (whole liver cells), or other subcellular fractions and analyzing the resulting mixture for metabolites.

Phase I reactions introduce or expose functional groups on the parent molecule, generally making it more polar. For indazole-containing compounds, several Phase I transformations are common. Given the structure of this compound, the following pathways would be investigated:

Hydroxylation: This is a very common metabolic pathway for aromatic rings like the indazole core. The existing hydroxyl group at the 4-position might influence further hydroxylation on the benzene (B151609) or pyrazole (B372694) ring.

Oxidation: The primary amino group on the ethyl side chain could undergo oxidation.

N-dealkylation: Cleavage of the aminoethyl group from the indazole nitrogen is a possible metabolic route.

Deamination: The primary amine could be removed, leading to an aldehyde intermediate which could be further oxidized to a carboxylic acid.

Studies on other indazole derivatives have frequently reported hydroxylation as a major Phase I metabolic route. nih.gov

Phase II metabolic reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion.

Glucuronidation: The phenolic hydroxyl group at the 4-position of this compound is a prime site for glucuronidation, a common Phase II pathway. The primary amino group could also potentially undergo glucuronidation. This process is catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: The phenolic hydroxyl group can also be a substrate for sulfotransferases (SULTs), leading to the formation of a sulfate (B86663) conjugate.

For many phenolic compounds, glucuronidation and sulfation are major routes of elimination. In vitro studies using human liver microsomes or hepatocytes supplemented with the necessary cofactors (e.g., UDPGA for glucuronidation, PAPS for sulfation) would be used to assess the extent of these conjugation reactions for this compound.

Preclinical Pharmacokinetic Evaluation

Following in vitro characterization, the pharmacokinetic properties of this compound would be evaluated in animal models to understand its behavior in a whole organism.

These studies, often referred to as ADME studies, provide a comprehensive picture of the compound's fate in the body.

Absorption: After oral administration to animals (e.g., rats, dogs), blood samples would be collected at various time points to determine the rate and extent of absorption. The maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) are key parameters derived from these studies.

Distribution: The extent and pattern of distribution of the compound into various tissues and organs would be investigated. This can be assessed by analyzing tissue samples at different times after administration. The volume of distribution (Vd) is a calculated parameter that provides an indication of the extent of tissue distribution.

Excretion: To determine the routes of elimination, urine and feces would be collected and analyzed for the presence of the parent compound and its metabolites. This helps to establish the primary route of excretion (renal or fecal).

Bioavailability (F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. It is a critical parameter for oral drug candidates. To determine the absolute oral bioavailability of this compound, its plasma concentration profile after oral administration would be compared to that after intravenous (IV) administration.

Factors Influencing Bioavailability:

| Factor | Description |

| First-pass metabolism | The metabolic breakdown of a drug in the liver and/or gut wall before it reaches the systemic circulation. High first-pass metabolism, as might be predicted from a high in vitro clearance, would lead to low oral bioavailability. |

| Aqueous solubility | Poor solubility can limit the dissolution of the compound in the gastrointestinal tract, thereby reducing its absorption. |

| Intestinal permeability | The ability of the compound to pass through the intestinal wall into the bloodstream. |

The oral bioavailability of indazole derivatives can vary significantly depending on their physicochemical properties and susceptibility to metabolism.

Analytical Methodologies in the Research and Development of 1 2 Aminoethyl 1h Indazol 4 Ol

Chromatographic Techniques for Analysis

Chromatographic methods are central to the separation, identification, and quantification of 1-(2-Aminoethyl)-1H-indazol-4-ol and any related impurities. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for purity assessment and quantification. In the analysis of indazole derivatives, reversed-phase HPLC is a common approach. vwr.com

A typical HPLC method for a compound of this nature would involve a C18 column, which provides a non-polar stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The gradient elution, where the proportion of the organic solvent is varied over time, allows for the efficient separation of compounds with a range of polarities. Detection is often achieved using a UV detector, as the indazole ring system contains a chromophore that absorbs UV light.

Table 1: Illustrative HPLC Parameters for the Analysis of Indazole Derivatives

| Parameter | Typical Setting |

| Column | C18, 2.7 µm particle size, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

This table presents a hypothetical but representative set of HPLC conditions based on common practices for analyzing similar aromatic and heterocyclic compounds.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has low volatility due to the presence of the amino and hydroxyl functional groups, GC can be employed for the analysis of volatile precursors or degradation products. Derivatization, a process that converts non-volatile compounds into more volatile derivatives, can also enable GC analysis.

For instance, the starting materials used in the synthesis of this compound might be amenable to GC analysis for quality control purposes. A typical GC system would utilize a capillary column with a non-polar or medium-polarity stationary phase and a flame ionization detector (FID) or a mass spectrometer (MS) for detection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is invaluable for the definitive identification and quantification of this compound, especially at low concentrations in complex matrices. thermofisher.comresearchgate.net

In LC-MS/MS analysis, the compound is first separated by HPLC as described above. The eluent from the HPLC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound, where it would be expected to form a protonated molecule [M+H]+ in positive ion mode. mdpi.com

The tandem mass spectrometry capability (MS/MS) allows for further structural confirmation. The parent ion is selected and fragmented, and the resulting fragment ions are detected. This fragmentation pattern provides a unique "fingerprint" of the molecule, enhancing the certainty of its identification. lcms.cz

Table 2: Representative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Typical Setting |

| LC System | UHPLC with a C18 column |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | Precursor ion (m/z) → Product ion(s) (m/z) |

| Collision Energy | Optimized for fragmentation of the parent ion |

This table outlines a general LC-MS/MS setup. The specific m/z transitions would need to be determined experimentally for this compound.

Spectroscopic Methods for Structural Elucidation (Pre-synthesis and Post-synthesis Characterization)

Spectroscopic techniques are indispensable for the elucidation of the chemical structure of this compound, both for confirming the final product and for characterizing intermediates during its synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide a wealth of information about the molecular framework. wiley-vch.dersc.org

¹H NMR: A ¹H NMR spectrum of this compound would show distinct signals for each unique proton in the molecule. The chemical shift of each signal would indicate the electronic environment of the proton, the integration would reveal the number of protons giving rise to the signal, and the splitting pattern (multiplicity) would provide information about neighboring protons. For example, the protons on the ethyl chain would likely appear as two triplets, while the aromatic protons on the indazole ring would have characteristic chemical shifts and coupling constants. mdpi.com

¹³C NMR: A ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum would confirm the presence of the aromatic carbons of the indazole ring, the aliphatic carbons of the ethyl chain, and the carbon bearing the hydroxyl group. rsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic (Indazole Ring) | 6.5 - 8.0 |

| ¹H | -CH₂-N (Ethyl) | 3.0 - 4.5 |

| ¹H | -CH₂-NH₂ (Ethyl) | 2.5 - 3.5 |

| ¹H | -NH₂ | Variable, broad |

| ¹H | -OH | Variable, broad |

| ¹³C | Aromatic (Indazole Ring) | 100 - 155 |

| ¹³C | -CH₂-N (Ethyl) | 40 - 55 |

| ¹³C | -CH₂-NH₂ (Ethyl) | 35 - 50 |

These are estimated chemical shift ranges based on general principles and data for similar structures. Actual values would be determined experimentally.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum is a plot of absorbance versus frequency, and the absorption bands correspond to the different types of bonds. wiley-vch.de

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the amino group, the C-H stretches of the aromatic and aliphatic portions, and the C=C and C=N stretches of the indazole ring. mdpi.com

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (phenol) | Stretch, broad | 3200 - 3600 |

| N-H (amine) | Stretch | 3300 - 3500 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 2960 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

| C=N (indazole) | Stretch | 1590 - 1650 |

This table provides the expected regions for the major IR absorption bands.

Mass Spectrometry (MS)

Specific mass spectrometry data for this compound, including details of its fragmentation patterns and mass-to-charge ratios under different ionization conditions, are not available in the public domain.

Method Validation for Quantitative Analysis in Research Matrices

There is no publicly available information regarding the validation of quantitative analytical methods for this compound in any research matrix. Consequently, data on critical validation parameters such as linearity, accuracy, precision, and the limits of detection and quantification are not available.

Future Directions and Emerging Research Avenues for 1 2 Aminoethyl 1h Indazol 4 Ol

Exploration of Novel Biological Targets

The versatility of the indazole ring system allows for its interaction with a diverse range of biological targets. researchgate.net While many existing indazole derivatives target kinases and are used in oncology, future research should aim to identify novel binding partners for compounds like 1-(2-Aminoethyl)-1H-indazol-4-ol. nih.gov

Key Research Areas:

Beyond Kinases: Research is expanding to explore the effects of indazole derivatives on other enzyme families, G-protein coupled receptors (GPCRs), and ion channels. The structural motifs of this compound could be optimized to achieve selectivity for new targets.

Infectious Diseases: Indazole derivatives have shown promise as antimicrobial and antiprotozoal agents. mdpi.comnih.gov Future studies could investigate the efficacy of this compound and its analogs against a panel of clinically relevant pathogens.

Neurodegenerative Diseases: Given the role of inflammation and other cellular pathways in neurodegeneration, the anti-inflammatory properties of some indazoles suggest a potential therapeutic avenue for diseases like Alzheimer's and Parkinson's. nih.gov

Application of Advanced Chemical Biology Tools

Modern chemical biology provides powerful tools to dissect the mechanism of action of small molecules and identify their cellular targets. wiley.com For a compound like this compound, these techniques can be invaluable in elucidating its biological function.

Table 1: Advanced Chemical Biology Tools for Indazole Research

| Tool/Technique | Application | Potential Insights for this compound |

| Activity-Based Protein Profiling (ABPP) | Covalently labels the active site of enzymes. | Identification of specific enzyme targets and off-targets. |

| Chemo-proteomics | Uses chemical probes to pull down binding proteins. | Unbiased discovery of protein interaction partners in a cellular context. |

| Genetic Code Expansion | Incorporates unnatural amino acids into proteins. | Precise mapping of drug-target interactions at the atomic level. |

| High-Content Imaging | Automated microscopy and image analysis. | Phenotypic screening to identify cellular effects and potential mechanisms. |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Indazole Scaffolds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, from target identification to lead optimization. mednexus.orgnih.gov These computational approaches can significantly accelerate the development of new drugs based on the indazole scaffold.

Applications of AI/ML in Indazole Research:

Predictive Modeling: AI algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel indazole derivatives, reducing the need for extensive experimental testing. nih.gov

De Novo Drug Design: Generative models can design new indazole-based molecules with desired properties, expanding the chemical space for drug discovery. mdpi.com

Target Identification: By analyzing large biological datasets, AI can help identify novel protein targets for which indazole derivatives may have therapeutic potential. ijirt.org

Potential for Combination Studies in Preclinical Research

Combining therapeutic agents is a common strategy in the treatment of complex diseases like cancer. Indazole-based drugs, particularly kinase inhibitors, are often evaluated in combination with other anti-cancer therapies. nih.gov

Rationale for Combination Studies:

Synergistic Effects: Combining drugs that act on different pathways can lead to enhanced efficacy and overcome drug resistance.

Dose Reduction: Combination therapy may allow for lower doses of individual drugs, potentially reducing side effects.

Future preclinical studies should explore the potential of this compound and its derivatives in combination with existing chemotherapeutics, targeted agents, and immunotherapies.

Patent Landscape Analysis and Academic Implications

The patent landscape for indazole derivatives is extensive, with numerous patents covering their synthesis and use as therapeutic agents, particularly as kinase inhibitors. nih.govnih.gov While a specific patent for this compound may not exist, the broader intellectual property space for indazoles highlights their commercial importance.

Academic and Commercial Implications:

Novel Scaffolds: There is a continuous academic and industrial drive to develop novel indazole scaffolds with improved properties and new mechanisms of action. nih.gov

Repurposing: Existing indazole-based drugs could be repurposed for new indications, a strategy that can be accelerated by computational approaches.

Open Innovation: Collaboration between academic institutions and pharmaceutical companies is crucial for translating basic research on indazole derivatives into new medicines. rsc.orgrsc.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.